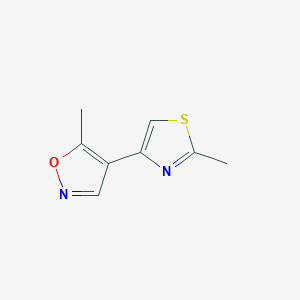

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole” is a compound that has been studied in the context of its role in the metabotropic glutamate receptor 5 (mGluR5) in the brain . mGluR5 is involved in various brain functions, including memory, cognition, and motor behavior .

Synthesis Analysis

The synthesis of this compound involves the use of selective ligands, including competitive agonists and antagonists, and positive and negative allosteric modulators . The development of these ligands has enabled the investigation of the functional roles of glutamate receptor family members .Molecular Structure Analysis

The molecular structure of “this compound” is complex and is related to its function as a selective ligand for the mGluR5 receptor . It exhibits improved selectivity and CNS bioavailability .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a selective ligand for the mGluR5 receptor . It is used to investigate the functional roles of glutamate receptor family members .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Fused-Ring Heterocycles : The chemical structure has been involved in reactions leading to the synthesis of highly functionalized fused-ring heterocycles. Such compounds are synthesized using keto–enol tautomers of thiazolyl- and oxazolyl-phenylethenols, demonstrating the compound's versatility in creating complex molecular structures with potential for varied applications (Silva, Henry, & Pittman, 2012).

Biological Activity

- Antimicrobial Activity : Some derivatives of the chemical structure have been synthesized and evaluated for their antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. The studies found that certain compounds exhibited potent inhibitory activity, suggesting the potential for further development as antimicrobial agents (Reddy, Rao, Devi, Kumar, & Nagaraj, 2010).

- Anticancer and Antimicrobial Agents : New derivatives incorporating the chemical structure have been synthesized and screened for their anticancer and antimicrobial activities. These studies highlight the compound's utility in the development of novel therapeutic agents with potential efficacy against cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).

Applications in Material Science

- Fluorescent Brighteners : Derivatives of the chemical structure have been explored for their applications as fluorescent brighteners, showcasing the compound's potential in material sciences, particularly in enhancing the brightness and appearance of fabrics (Patil et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole, also known as MTEP, is the metabotropic glutamate receptor 5 (mGluR5) . mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating neuronal excitability and transmitter release .

Mode of Action

MTEP acts as a selective antagonist of the mGluR5 receptor . By binding to this receptor, MTEP inhibits the activation of mGluR5, thereby modulating the effects of glutamate, the major excitatory neurotransmitter in the central nervous system .

Biochemical Pathways

The antagonism of mGluR5 by MTEP affects several biochemical pathways. It leads to significant reductions in the expression of the NR1 subunit of the N-methyl-D-aspartate receptor and the GluR2 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor in the cingulate cortex . This modulation of glutamate receptor expression can influence various physiological and pathophysiological roles of these receptor family members .

Pharmacokinetics

MTEP exhibits improved selectivity and central nervous system (CNS) bioavailability . It is systemically active, indicating that it can be distributed throughout the body and reach the CNS effectively . .

Result of Action

The molecular and cellular effects of MTEP’s action are diverse. It can reduce alcohol-seeking behavior in different rodent models of alcoholism . This effect is associated with the regulation of cortical glutamate systems, particularly those in olfactory-related regions . Moreover, MTEP has been shown to protect dopaminergic and noradrenergic neurons from toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MTEP. It’s important to note that the effectiveness of MTEP can vary depending on the strain of the experimental model, as observed in studies involving different strains of rats .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole has been shown to interact with the metabotropic glutamate receptor 5 (mGluR5), a receptor involved in various brain functions, including memory, cognition, and motor behavior . The nature of these interactions involves the modulation of neuronal excitability, transmitter release, and long-term synaptic plasticity .

Cellular Effects

The effects of this compound on cells are largely dependent on its interaction with mGluR5. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the regulation of cortical glutamate systems, particularly those in olfactory-related regions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with mGluR5. This interaction can lead to changes in gene expression and enzyme activation or inhibition . For example, it has been shown to reduce ethanol self-administration in animal models through its interaction with mGluR5 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied, particularly in relation to its stability and degradation. Specific details on its long-term effects on cellular function observed in in vitro or in vivo studies are currently limited .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, at certain doses, it has been shown to reduce alcohol-seeking behavior in different rodent models of alcoholism .

Metabolic Pathways

The metabolic pathways that this compound is involved in are largely related to its interaction with mGluR5

Transport and Distribution

It is known to interact with mGluR5, which could potentially influence its localization or accumulation .

Subcellular Localization

Given its interaction with mGluR5, it is likely that it may be localized to areas where this receptor is present .

Eigenschaften

IUPAC Name |

5-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-7(3-9-11-5)8-4-12-6(2)10-8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEMBDYIVOPXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C2=CSC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride](/img/structure/B2808094.png)

![5-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2808096.png)

![tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate](/img/structure/B2808097.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2808098.png)

![3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2808099.png)

![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2808100.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2808103.png)

![2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2808109.png)